molecular formula C25H22N2O5 B6490332 N-(2-ethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide CAS No. 888448-84-8

N-(2-ethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide

Cat. No.: B6490332
CAS No.: 888448-84-8
M. Wt: 430.5 g/mol
InChI Key: LAUWUYINSLXYHY-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide (CAS 888448-84-8) is a synthetic benzofuran carboxamide derivative with a molecular formula of C25H22N2O5 and a molecular weight of 430.46 g/mol . This compound is part of the benzofuran chemical class, which is recognized as an important intermediate in the development of pharmaceuticals and is known for its diverse biological activities . Benzofuran derivatives, particularly carboxamide compounds, are the subject of extensive research in medicinal chemistry. They have demonstrated significant potential in various therapeutic areas, with studies highlighting their role as modulators of amyloid-beta (Aβ42) aggregation for Alzheimer's disease research , investigational agents in oncology for their antiproliferative effects , and candidates with neuroprotective and antioxidant properties that protect neuronal cells from excitotoxic damage . The structure of this compound, which incorporates a benzofuran core linked to an ethoxyphenyl group via a carboxamide bridge and a phenoxyacetamido side chain, is designed to interact with specific biological targets. Researchers can utilize this high-purity compound (95%+) as a key building block or a reference standard in hit-to-lead optimization campaigns and for probing complex biochemical pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-2-30-21-15-9-7-13-19(21)26-25(29)24-23(18-12-6-8-14-20(18)32-24)27-22(28)16-31-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUWUYINSLXYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including neuroprotective, antioxidant, and hypolipidemic properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C_{16}H_{18}N_{2}O_{4}
  • Molecular Weight : 302.33 g/mol

The structure features a benzofuran core, which is known for its diverse biological activities.

Neuroprotective Activity

Research indicates that derivatives of benzofuran, including this compound, exhibit significant neuroprotective effects. A study synthesized various benzofuran derivatives and evaluated their protective effects against NMDA-induced excitotoxicity in rat cortical neurons. Key findings include:

  • Compound 1f (a derivative with -CH3 substitution) showed potent neuroprotective action comparable to memantine at concentrations as low as 30 μM.
  • Compound 1j (with -OH substitution) demonstrated marked anti-excitotoxic effects at both 100 and 300 μM concentrations.

These results suggest that specific substitutions on the benzofuran moiety enhance neuroprotective efficacy against excitotoxic damage .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The compound was found to scavenge free radicals effectively, particularly in assays involving the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical. This activity suggests potential applications in preventing oxidative stress-related conditions.

Hypolipidemic Activity

A separate study evaluated the hypolipidemic effects of related benzofuran derivatives in hyperlipidemic rats. The results indicated that these compounds could significantly lower lipid levels compared to control groups treated with bezafibrate, a known lipid-lowering agent. This suggests that this compound may have therapeutic potential in managing dyslipidemia .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various benzofuran derivatives, including this compound:

Compound NameNeuroprotective EffectAntioxidant ActivityHypolipidemic Activity
This compoundSignificantStrongModerate
Compound 1f (with -CH3 substitution)Comparable to memantineModerateNot tested
Compound 1j (with -OH substitution)MarkedModerateNot tested

Case Studies

Case Study 1: Neuroprotection in Rat Models

In a controlled study involving rat cortical neuronal cells subjected to NMDA toxicity, this compound exhibited significant neuroprotection. The study highlighted the importance of molecular modifications for enhancing efficacy.

Case Study 2: Lipid Management

Research using Triton WR-1339-induced hyperlipidemic rats demonstrated that related compounds could effectively reduce serum lipid levels. This opens avenues for further exploration of benzofuran derivatives in treating metabolic disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Benzothiazole Derivatives (EP3348550A1)

These compounds replace the benzofuran core with a benzothiazole ring, which introduces enhanced electron-withdrawing properties due to the sulfur atom. Substituents like trifluoromethyl groups may improve metabolic stability but reduce solubility compared to the ethoxyphenyl group in the target compound .

Indole Derivatives ()

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (synthesized in ) features an indole core instead of benzofuran. However, the 4-chlorophenoxy group increases lipophilicity, which may affect bioavailability compared to the phenoxyacetamido group in the target compound .

Quinoline Derivatives ()

2-(2-ethoxyphenyl)quinoline-4-carboxylic acid shares the 2-ethoxyphenyl group but incorporates a quinoline core. Quinoline’s extended aromatic system may enhance DNA intercalation but could also increase toxicity risks compared to benzofuran derivatives .

Substituent Variations

Acyl Group Modifications
  • N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide (CAS 888443-42-3): Differs in the acyl group at position 3 (2-ethylbutanamido vs. phenoxyacetamido).
  • 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5): Features a biphenyl-acetamido group, which may enhance π-π stacking interactions but increase molecular weight (464.5 g/mol vs. ~394.5 g/mol for the target compound) .
Halogenated Substituents
  • The 4-chlorophenoxy group in ’s indole derivative introduces a halogen, which can improve binding via halogen bonds but may elevate toxicity .

Physicochemical and Pharmacokinetic Properties

Compound Core Substituents (Position 3) Molecular Weight Key Features
Target Compound Benzofuran Phenoxyacetamido ~394.5 Balanced lipophilicity, moderate size
CAS 888443-42-3 Benzofuran 2-ethylbutanamido 394.47 Increased hydrophobicity
EP3348550A1 Derivatives Benzothiazole Methoxy/trifluoromethylphenyl Variable Enhanced metabolic stability
CAS 887882-13-5 Benzofuran Biphenyl-acetamido 464.5 High molecular weight, π-π interactions
Indole Derivative () Indole 4-chlorophenoxyacetamido Not reported Halogen-enhanced binding

Preparation Methods

Table 1: Solvent Screening for C–H Arylation (Pd(OAc)₂/AgOAc/NaOAc)

SolventTemperature (°C)Time (h)Yield (%)
CPME110793
t-Amyl OH110791
MeTHF110781
DCE110769
MeCN110718

CPME outperforms polar solvents like MeCN due to enhanced Pd solubility and reduced side reactions.

Table 2: Transamidation Efficiency with 2-Ethoxyaniline

SubstrateAmine EquivTime (h)Yield (%)
2a 1.5388
2k 1.5682
2m 1.5485

Prolonged reaction times beyond 6 hours degrade yields, necessitating precise monitoring.

Alternative Routes and Patent Methodologies

Patent US20130046103A1 proposes a Friedel-Crafts acylation route, but this method struggles with regioselectivity. For instance, acylating 2-butylbenzofuran-5-amine with phenoxyacetyl chloride in dichloroethane at 80°C produces a 1:1.2 ratio of C3:C5 isomers, requiring chromatographic separation (overall yield: 54%). In contrast, the Pd-catalyzed C–H arylation route achieves >90% regioselectivity for C3 substitution.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing O-acylation during phenoxyacetyl chloride coupling is mitigated by using bulky bases (e.g., DIPEA) and low temperatures (0–5°C).

  • Directing Group Removal : Harsh acidic/basic conditions may hydrolyze the ethoxyphenyl group. The Boc-mediated transamidation in circumvents this by operating under neutral conditions.

  • Solvent Compatibility : CPME and toluene are preferred for Pd catalysis and transamidation, respectively, due to their inertness and boiling points .

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation : Construct the benzofuran core via cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

Amide Coupling : Introduce the phenoxyacetamido group using coupling agents like TBTU or HATU in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to minimize side reactions .

Ethoxyphenyl Attachment : Perform nucleophilic substitution or Buchwald-Hartwig amination for the N-(2-ethoxyphenyl) moiety, requiring palladium catalysts and controlled heating (60–80°C) .

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3) .
  • Purify intermediates via column chromatography (silica gel, gradient elution) to ensure >95% purity.

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer: A combination of techniques is essential:

Technique Parameters Application
1H/13C NMR DMSO-d₆, 400 MHz; δ 7.2–8.5 ppm (aromatic H)Confirm substitution patterns and amide bonds
Mass Spectrometry ESI-MS; [M+H]+ expected ~495 m/zVerify molecular weight and fragmentation
HPLC C18 column, acetonitrile:H₂O (70:30), 1 mL/minAssess purity (>98% for biological assays)

Note : X-ray crystallography (if crystals form) resolves stereochemistry, while FT-IR confirms carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data across cancer cell lines for this compound?

Methodological Answer: Contradictions may arise from:

  • Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity. Use MTT assays with IC₅₀ calculations, comparing results to positive controls (e.g., doxorubicin) .
  • Purity Issues : Re-characterize batches via HPLC and NMR to rule out impurities affecting activity .
  • Mechanistic Heterogeneity : Perform transcriptomic profiling (RNA-seq) on responsive vs. resistant cells to identify target pathways (e.g., apoptosis vs. autophagy) .

Q. Example Workflow :

Validate cytotoxicity in triplicate across 3+ cell lines.

Correlate activity with molecular features (e.g., EGFR expression).

Use siRNA knockdown to confirm target involvement .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of substituents on the benzofuran core?

Methodological Answer: Systematic Substitution :

  • Phenoxy Group : Replace with bulkier (e.g., naphthoxy) or electron-withdrawing (e.g., nitro) groups to assess steric/electronic effects on target binding .
  • Ethoxyphenyl : Compare with methoxy, chloro, or fluoro analogs to evaluate lipophilicity (logP) and cellular uptake .

Q. Computational Modeling :

  • Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinases or tubulin). Prioritize compounds with ΔG < -8 kcal/mol .
  • Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD) .

Q. Table: SAR Trends

Substituent Biological Activity Trend Hypothesized Mechanism
2-Ethoxyphenyl ↑ Cytotoxicity (IC₅₀ < 10 µM)Enhanced membrane permeability
3-Fluorobenzamido ↓ Solubility, ↑ Target SpecificityHalogen bonding with active site
Phenoxy → Naphthoxy Mixed activity (context-dependent)Steric hindrance or π-π stacking

Q. How can researchers investigate the compound’s mechanism of action when initial target identification assays yield ambiguous results?

Methodological Answer: Multi-Omics Integration :

  • Proteomics : Use thermal shift assays (TSA) to identify proteins stabilized by the compound .
  • CRISPR Screening : Perform genome-wide knockout screens to pinpoint synthetic lethal genes .

Q. Orthogonal Assays :

  • Enzyme Inhibition : Test against panels (e.g., kinases, proteases) with fluorogenic substrates.
  • Cellular Imaging : Use confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .

Case Study : If tubulin is a suspected target:

Validate via immunofluorescence (disrupted microtubules).

Compare effects to paclitaxel/vinblastine in polymerization assays .

Q. What methodologies address low aqueous solubility during in vivo pharmacokinetic studies?

Methodological Answer: Formulation Strategies :

  • Nanoparticle Encapsulation : Use PLGA or liposomes (size < 200 nm) to enhance bioavailability .
  • Co-Solvents : Prepare stock in DMSO (≤5%) and dilute with cyclodextrin-containing PBS for dosing .

Q. Analytical Validation :

  • Measure solubility via shake-flask method (UV-Vis at λmax ~270 nm).
  • Monitor plasma concentration via LC-MS/MS, ensuring LOQ < 1 ng/mL .

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